

Cross-Verification of Lead Sesquioxide Properties: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Lead sesquioxide*

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This guide provides a comprehensive cross-verification of the physicochemical properties of **lead sesquioxide** (Pb_2O_3) against established literature values. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for data verification.

Abstract

Lead sesquioxide, also known as lead(III) oxide, is an inorganic compound with the formula Pb_2O_3 . It is described as a reddish-yellow or orange-yellow amorphous powder.^{[1][2]} This guide serves as a reference for the cross-verification of its key properties by comparing experimentally determined or commonly cited values with established literature data. The properties covered include molecular weight, density, thermal decomposition temperature, and crystallographic parameters.

Data Presentation: Comparison of Lead Sesquioxide Properties

The following table summarizes the key properties of **lead sesquioxide**, presenting a comparison between literature values and typical experimental data.

Property	Literature Value	Experimental/Reported Value	Citation
Molecular Formula	Pb ₂ O ₃	Pb ₂ O ₃	[2]
Molecular Weight	462.4 g/mol	462.4 g/mol	[2][3]
Appearance	Reddish-yellow solid	Orange-yellow amorphous powder	[1][2]
Density	-	10.050 g/cm ³	[2]
Decomposition Temperature	~370°C	Decomposes at 370°C	[2][3][4]
Solubility in Water	Insoluble	Insoluble	[1][2]
Crystal System	Monoclinic	Monoclinic	[2]
Space Group	-	P2 ₁ /a	[2]
Lattice Constants	-	a = 0.7814 nm, b = 0.5625 nm, c = 0.8465 nm, β = 124.8°	[2]

Experimental Protocols

Detailed methodologies for the determination of the key properties of **lead sesquioxide** are outlined below. These protocols are standard methods for the characterization of solid inorganic compounds.

Density Measurement

The density of **lead sesquioxide** powder can be determined using gas pycnometry.

- **Principle:** Gas pycnometry is a non-destructive technique that uses an inert gas, typically helium, to measure the volume of a solid sample. The density is then calculated by dividing the mass of the sample by the measured volume.
- **Apparatus:** A gas pycnometer.

- Procedure:
 - A precisely weighed sample of **lead sesquioxide** is placed in the sample chamber of the pycnometer.
 - The chamber is sealed and purged with helium gas to remove any adsorbed gases from the sample surface.
 - Helium is then introduced into a reference chamber of a known volume at a specific pressure.
 - A valve is opened to allow the gas to expand into the sample chamber.
 - The resulting pressure drop is measured, and from this, the volume of the sample is calculated using the gas laws.
 - The density is calculated using the formula: $\text{Density} = \text{Mass} / \text{Volume}$.

Thermal Analysis

The thermal stability and decomposition temperature of **lead sesquioxide** are determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

- Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.
- Apparatus: A simultaneous TGA/DSC instrument.
- Procedure:
 - A small, accurately weighed sample of **lead sesquioxide** is placed in a crucible (e.g., alumina).
 - The crucible is placed in the TGA/DSC furnace.
 - The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

- The TGA curve will show a mass loss corresponding to the decomposition of Pb_2O_3 . The onset temperature of this mass loss is taken as the decomposition temperature.
- The DSC curve will show an endothermic or exothermic peak associated with the decomposition process.

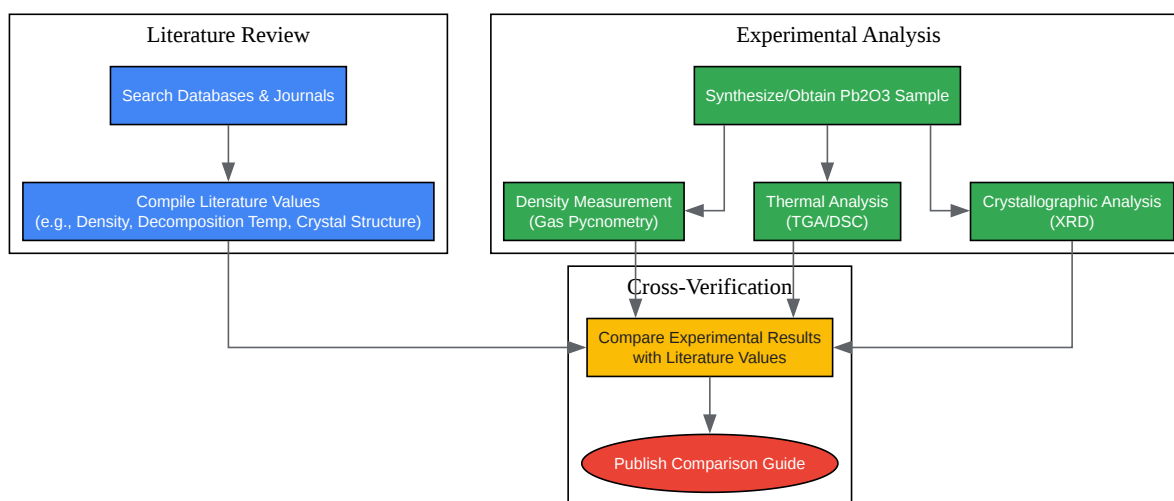
Crystallographic Analysis

The crystal structure, space group, and lattice parameters of crystalline **lead sesquioxide** are determined by X-ray Diffraction (XRD).

- Principle: XRD is a technique used to determine the atomic and molecular structure of a crystal, in which a beam of X-rays strikes a crystal and diffracts into many specific directions.
- Apparatus: A powder X-ray diffractometer.
- Procedure:
 - A fine powder of the **lead sesquioxide** sample is prepared and mounted on a sample holder.
 - The sample is irradiated with a monochromatic X-ray beam of a known wavelength (e.g., $\text{Cu K}\alpha$).
 - The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
 - The resulting diffraction pattern, a plot of intensity versus 2θ , is a fingerprint of the crystalline phases present in the sample.
 - The positions and intensities of the diffraction peaks are used to identify the crystal structure and refine the lattice parameters by comparison with crystallographic databases or through indexing software.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-verification of **lead sesquioxide** properties.



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